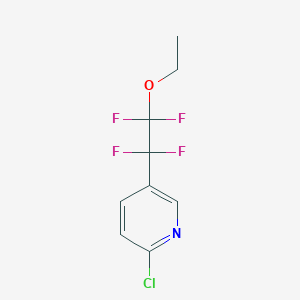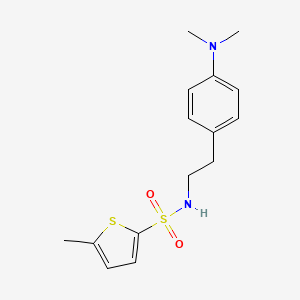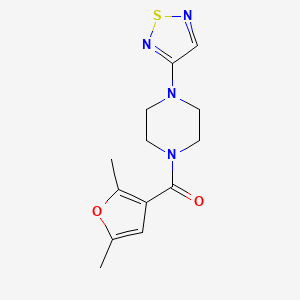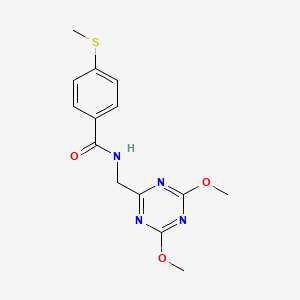![molecular formula C22H21ClN2O B2595448 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol CAS No. 2305508-19-2](/img/structure/B2595448.png)
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in pharmaceuticals, organic electronics, and materials science. This particular compound features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-chlorobenzylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations.
Introduction of the Propanol Chain: The propanol chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propanol moiety.
Attachment of the 2-Chlorobenzylamino Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be explored for its pharmacological properties and potential use in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, is a nitrogen-containing heterocycle with a wide range of applications in organic electronics and materials science.
Indolocarbazoles: These compounds feature an indole moiety fused to a carbazole core and are known for their biological activity and potential therapeutic applications.
Benzocarbazoles: These compounds have a benzene ring fused to the carbazole core and are used in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-chlorobenzylamino group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-carbazol-9-yl-3-[(2-chlorophenyl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-20-10-4-1-7-16(20)13-24-14-17(26)15-25-21-11-5-2-8-18(21)19-9-3-6-12-22(19)25/h1-12,17,24,26H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBLDNAEMQOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2595368.png)

![5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2595373.png)
![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)





![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)
![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)

